(2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
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Overview
Description
(2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is a chemical compound with the molecular formula C14H22BrFO2Si. It is characterized by the presence of a bromine atom, a fluorine atom, and a trimethylsilane group attached to a phenoxy and methoxyethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride (NaBH4) and aluminum chloride (AlCl3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted phenoxy derivatives.
Scientific Research Applications
(2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilane group can enhance the compound’s stability and reactivity, while the bromine and fluorine atoms can influence its electronic properties. These features make the compound suitable for various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-2-methoxyacetophenone: This compound shares similar functional groups but differs in its overall structure and reactivity.
5-Bromo-2-fluoro-N-(2-(4-methoxyphenyl)ethyl)benzamide: Another compound with similar bromine and fluorine substitutions but with different applications and properties.
Uniqueness
(2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is unique due to its combination of a trimethylsilane group with bromine and fluorine substitutions, which provides distinct reactivity and stability. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-[(5-bromo-2-fluorophenoxy)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrFO2Si/c1-17(2,3)7-6-15-9-16-12-8-10(13)4-5-11(12)14/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNRCDWASSBSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrFO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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